N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide
Description
N-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole core linked to a dimethylphenoxyethyl group and an acetamide moiety
Properties
Molecular Formula |
C21H25N3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C21H25N3O2/c1-15-9-10-16(2)20(13-15)26-12-11-24-19-8-6-5-7-18(19)22-21(24)14-23(4)17(3)25/h5-10,13H,11-12,14H2,1-4H3 |
InChI Key |
AFGMHKYJWZTMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE typically involves a multi-step process:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Dimethylphenoxyethyl Group: The next step involves the introduction of the dimethylphenoxyethyl group. This can be accomplished through a nucleophilic substitution reaction, where the benzodiazole core reacts with 2-(2,5-dimethylphenoxy)ethyl halide in the presence of a base such as potassium carbonate.
Formation of the Acetamide Moiety: The final step involves the acylation of the resulting intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of N-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole or phenoxyethyl moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes or receptors, modulating their activity. The dimethylphenoxyethyl group may enhance the compound’s binding affinity and specificity, while the acetamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE: This compound has a similar structure but with a furan-2-carboxamide moiety instead of an acetamide group.
2-(4-BENZOYLPHENOXY)-1-[2-(1-METHYL-1H-INDOL-3-YL)METHYL]-1H-BENZIMIDAZOL-1-YL ETHANONE: This compound features a benzimidazole core with a benzoylphenoxy and indole substituent.
Uniqueness
N-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
